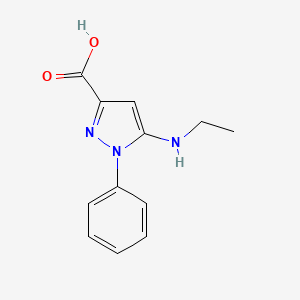
5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with an ethylamino group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with ethyl acetoacetate under acidic conditions to form 1-phenylpyrazole.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution. For example, 1-phenylpyrazole can be reacted with ethylamine in the presence of a base such as sodium hydride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
科学研究应用
5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
1-Phenylpyrazole: Lacks the ethylamino and carboxylic acid groups, making it less versatile in chemical reactions.
5-Amino-1-phenylpyrazole-3-carboxylic acid: Similar structure but with an amino group instead of an ethylamino group, leading to different reactivity and biological activity.
5-(Methylamino)-1-phenylpyrazole-3-carboxylic acid: Contains a methylamino group, which may result in different pharmacokinetic properties.
Uniqueness
5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid is unique due to the presence of both the ethylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
5-(ethylamino)-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-2-13-11-8-10(12(16)17)14-15(11)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3,(H,16,17) |
InChI 键 |
MAQIDRKEAAQBHX-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)

![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
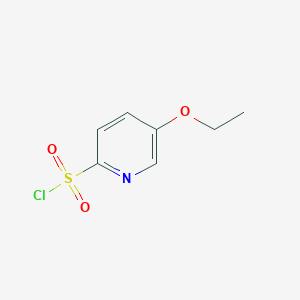
![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
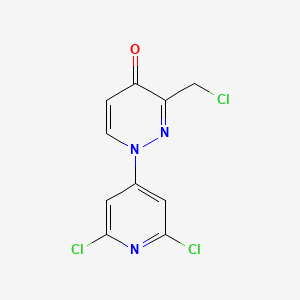
![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)
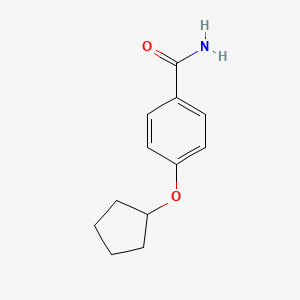
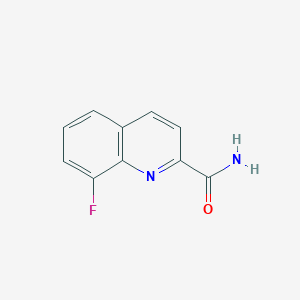
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)
![5-[3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13882258.png)
![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
